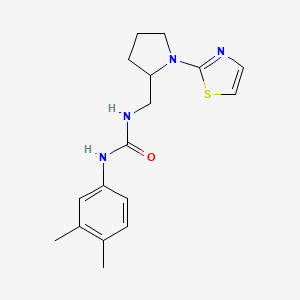![molecular formula C22H20FN7O2 B2363384 (4-(3-(3-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)(3-méthoxyphényl)méthanone CAS No. 923513-53-5](/img/structure/B2363384.png)
(4-(3-(3-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)(3-méthoxyphényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H20FN7O2 and its molecular weight is 433.447. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel anticancéreux
Les triazolothiadiazines ont attiré l’attention en tant qu’agents anticancéreux potentiels. Leur structure unique permet des interactions spécifiques avec les cibles cellulaires. Les chercheurs ont synthétisé des dérivés de cette structure et évalué leurs effets cytotoxiques sur des lignées cellulaires cancéreuses. Le composé en question peut présenter une activité antiproliférative prometteuse, ce qui en fait un candidat précieux pour une étude plus approfondie .
Propriétés antimicrobiennes
Les triazolothiadiazines ont démontré une activité antimicrobienne contre les bactéries et les champignons. En modifiant les substituants sur la structure principale, les chercheurs peuvent affiner l’efficacité du composé. L’interaction du composé avec les enzymes ou les récepteurs microbiens pourrait conduire à de nouveaux médicaments antimicrobiens .
Effets analgésiques et anti-inflammatoires
Le profil pharmacologique du composé peut inclure des propriétés analgésiques et anti-inflammatoires. Les triazolothiadiazines peuvent moduler les voies de la douleur et réduire l’inflammation. L’étude de ses effets sur des modèles animaux ou des tests cellulaires pourrait fournir des informations précieuses .
Activité antioxydante
Les triazolothiadiazines peuvent agir comme des antioxydants, protégeant les cellules du stress oxydatif. Leur capacité à piéger les radicaux libres pourrait contribuer à la santé générale. Les chercheurs peuvent explorer le potentiel antioxydant du composé par le biais de tests in vitro .
Inhibition enzymatique
La structure du composé suggère une inhibition enzymatique potentielle. Il peut interagir avec des enzymes telles que l’anhydrase carbonique, la cholinestérase, la phosphatase alcaline et la lipase. Ces interactions pourraient conduire à des applications thérapeutiques dans diverses maladies, y compris les maladies neurodégénératives et les affections métaboliques .
Propriétés antivirales
Les triazolothiadiazines ont été étudiées pour leur activité antivirale. En ciblant les enzymes ou les récepteurs viraux, elles peuvent inhiber la réplication virale. Les chercheurs peuvent évaluer l’efficacité du composé contre des virus spécifiques, contribuant potentiellement au développement de médicaments antiviraux .
En résumé, les diverses activités pharmacologiques de ce composé en font un sujet fascinant pour des recherches plus approfondies. Sa relation structure-activité et ses études in silico fournissent des informations précieuses pour la conception et le développement de médicaments. Les chercheurs peuvent explorer son potentiel multifonctionnel dans le traitement de diverses maladies . 🌟
Propriétés
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c1-32-18-7-2-4-15(12-18)22(31)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)17-6-3-5-16(23)13-17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQILAEFZHTIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
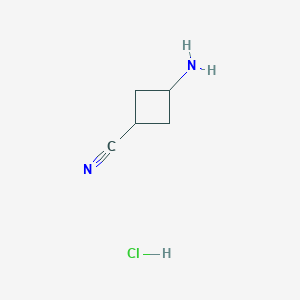
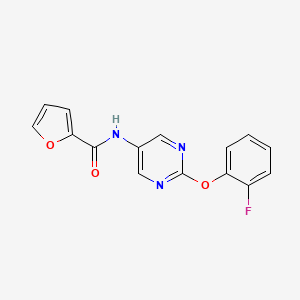
![methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate](/img/structure/B2363309.png)

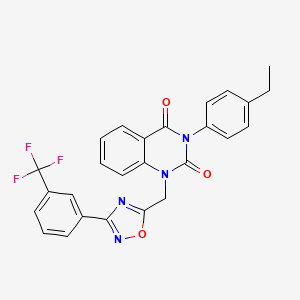
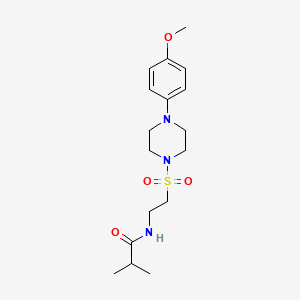

![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)
![Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2363317.png)
![7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2363318.png)
![3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2363319.png)
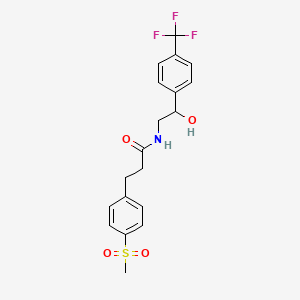
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)
